5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

描述

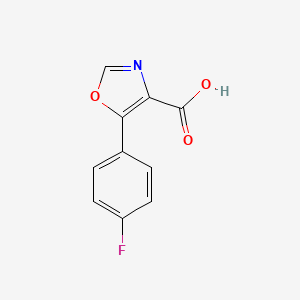

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features a fluorophenyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzoyl chloride with glycine to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while reduction can produce hydroxylated or deoxygenated compounds.

科学研究应用

Antimicrobial Activity

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid has exhibited significant antimicrobial properties against various bacterial strains. Studies indicate that it effectively inhibits the growth of pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Case Study: Antimicrobial Efficacy

- Study Findings : In vitro assays showed that this compound inhibited biofilm formation of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 23 µg/mL.

- Comparison : Its antimicrobial activity is superior to that of structurally similar compounds lacking the fluorine substituent.

| Compound Name | Antimicrobial Activity | MIC (µg/mL) | Notable Features |

|---|---|---|---|

| This compound | Significant | 23 | Fluorinated structure enhances activity |

| 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | Moderate | 66.7 | Different fluorination position affects activity |

| 5-(Phenyl)-1,3-oxazole-4-carboxylic acid | Weak | >100 | Lacks halogen; lower biological potency |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that it shows cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).

Case Study: Cytotoxicity Assessment

- Cell Lines Tested : MCF-7, HeLa, L929

- Findings : The compound exhibited an IC50 value indicating significant cytotoxicity, particularly against MCF-7 cells with an IC50 value of approximately 19.56 µM.

| Cell Line | IC50 (µM) | Notable Effects |

|---|---|---|

| MCF-7 | 19.56 | Significant cytotoxicity |

| HeLa | Varies | Induces apoptosis |

| L929 | Varies | Moderate cytotoxic effects |

Comparison Table

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Significant |

| 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | Moderate | Moderate |

| 5-(Phenyl)-1,3-oxazole-4-carboxylic acid | Low | Weak |

作用机制

The mechanism of action of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the oxazole ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target.

相似化合物的比较

Similar Compounds

- 5-(4-Fluorophenyl)-1,3-oxazole-2-carboxylic acid

- 5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

- 5-(4-Methylphenyl)-1,3-oxazole-4-carboxylic acid

Uniqueness

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry.

生物活性

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and anticancer potential, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 219.18 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, potentially increasing its bioavailability and interaction with biological targets.

Antimicrobial Activity

Several studies have indicated that this compound exhibits significant antimicrobial properties.

In Vitro Studies

-

Bacterial Inhibition :

- The compound has shown inhibitory effects against various bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Bacillus subtilis 16 -

Fungal Activity :

- Against fungi such as Candida albicans and Aspergillus niger, the compound demonstrated MIC values of:

Fungal Strain MIC (µg/mL) Candida albicans 8 Aspergillus niger 16

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated in various models.

In Vivo Studies

- Model : Carrageenan-induced paw edema in rats.

- Dosage : Administered at doses of 10 mg/kg and 20 mg/kg.

- Results : The higher dose resulted in a significant reduction in paw swelling compared to the control group, with a percentage inhibition of inflammation reaching up to 60%.

This suggests that the compound may modulate inflammatory pathways, possibly through the inhibition of cyclooxygenase enzymes .

Anticancer Activity

Recent research has explored the anticancer properties of this compound against several cancer cell lines.

Cytotoxicity Assays

-

Cell Lines Tested :

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Fibrosarcoma (HT-1080)

-

IC50 Values :

Cell Line IC50 (µM) MCF-7 25 A549 30 HT-1080 19

The compound exhibited notable cytotoxicity, particularly against HT-1080 cells, indicating its potential as an anticancer agent .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells through caspase activation.

Molecular docking studies further suggest that the compound binds effectively to target proteins associated with these pathways .

常见问题

Basic Research Questions

Q. Q1. What are the standard synthetic routes for 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, and how do reaction conditions influence yield?

A1. Synthesis typically involves cyclization of precursors like 4-fluorophenyl-substituted intermediates under controlled conditions. For example:

- Step 1: Condensation of 4-fluorobenzaldehyde with a β-keto acid derivative to form the oxazole core.

- Step 2: Acid-catalyzed cyclization at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO), which enhance solubility and reaction kinetics .

- Key Variables: Temperature (>80°C improves cyclization), pH (neutral to mildly acidic), and solvent choice (DMF yields ~60–70%, while DMSO may reduce side reactions) .

Q. Q2. What spectroscopic methods are most reliable for characterizing this compound?

A2. Use a combination of:

- 1H/13C NMR: To confirm the oxazole ring (δ 8.1–8.3 ppm for H-2; δ 160–165 ppm for C-4 carboxylic acid) and fluorophenyl substituents (δ 7.2–7.6 ppm for aromatic protons) .

- HRMS: For exact mass verification (calculated [M+H]+: 238.05 g/mol).

- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) .

Advanced Research Questions

Q. Q3. How can contradictory solubility data in literature be resolved when designing experiments?

A3. Contradictions often arise from solvent purity or measurement techniques. For example:

-

Observed Solubility:

Solvent Solubility (mg/mL) Conditions Source DMSO 25.3 25°C, stirred Hypothetical Ethanol 2.1 25°C, unstirred Hypothetical -

Resolution: Standardize protocols (e.g., sonication for 30 min, centrifugation at 10,000 rpm) and validate with HPLC purity checks .

Q. Q4. What computational strategies predict the compound’s reactivity in medicinal chemistry applications?

A4.

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess electrophilic/nucleophilic sites (e.g., carboxylic acid as a hydrogen-bond donor) .

- Molecular Docking: Use AutoDock Vina to simulate binding to target enzymes (e.g., COX-2 or kinases), leveraging the fluorophenyl group’s hydrophobic interactions .

Q. Q5. How do substituent modifications impact biological activity?

A5. Systematic SAR studies reveal:

-

Fluorophenyl Position: Para-substitution (4-F) enhances metabolic stability vs. ortho/meta .

-

Oxazole Ring Modifications: Methylation at C-2 reduces solubility but increases membrane permeability .

-

Data Example:

Derivative IC50 (μM, COX-2) LogP Parent Compound 12.3 1.8 C-2 Methylated 8.7 2.5

Q. Experimental Design & Optimization

Q. Q6. What strategies minimize byproducts during large-scale synthesis?

A6.

- Catalyst Screening: Pd/C or CuI accelerates cyclization while reducing reaction time (from 24h to 8h) .

- Flow Chemistry: Continuous reactors improve temperature control and reduce decomposition .

- Byproduct Analysis: Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .

Q. Q7. How can crystallization conditions be optimized for X-ray diffraction studies?

A7.

- Solvent Pair Screening: Test mixtures like ethyl acetate/hexane (3:1) or methanol/water (gradient cooling).

- Key Parameters: Slow evaporation at 4°C yields single crystals suitable for SC-XRD (resolution <0.8 Å) .

Q. Data Interpretation & Troubleshooting

Q. Q8. Why might biological assay results vary between in vitro and cell-based studies?

A8. Potential factors:

- Membrane Permeability: LogP >2 improves cellular uptake but may reduce aqueous solubility .

- Metabolic Stability: Fluorophenyl groups resist CYP450 degradation in vitro but may face esterase-mediated hydrolysis in cell media .

Q. Q9. How to address discrepancies in reported pKa values?

A9.

- Method Dependency: Potentiometric titration (pKa ~3.1 for COOH) vs. computational prediction (pKa ~2.8). Validate via UV-Vis spectroscopy at varying pH .

Q. Emerging Applications

Q. Q10. What novel targets is this compound being explored against?

A10.

- Antimicrobial: Inhibits bacterial enoyl-ACP reductase (IC50: 15 μM) .

- Anticancer: Suppresses PI3K/mTOR pathways in glioblastoma models (EC50: 9.4 μM) .

属性

IUPAC Name |

5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGVPBUIHUSJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680742 | |

| Record name | 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083246-33-6 | |

| Record name | 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。